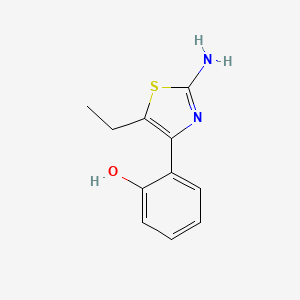
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide (CBX) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX is a derivative of benzamide and has a unique chemical structure that makes it a promising candidate for research purposes.
Mécanisme D'action
The mechanism of action of 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi.
Biochemical and Physiological Effects:
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has also been shown to induce apoptosis in cancer cells. It has been found to inhibit angiogenesis, which is the process of new blood vessel formation. 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is stable and has a long shelf life. 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has also been found to be non-toxic at low concentrations. However, 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for research on 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide. One area of research is the development of 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide as a cancer therapeutic agent. Further studies are needed to determine the optimal dose and treatment regimen for 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide in cancer patients. Another area of research is the development of 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide as an antibacterial and antifungal agent. Studies are needed to determine the mechanism of action of 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide against bacteria and fungi. Additionally, 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has potential applications in the field of nanotechnology. Studies are needed to determine the feasibility of using 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide in the development of nanomaterials.
Méthodes De Synthèse
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide is synthesized from benzamide and cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield. The purity of the product is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has been extensively studied for its potential applications in various fields of science. It has been found to have antibacterial, antifungal, and antiviral properties. 4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide has also been shown to have potential as a cancer therapeutic agent. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(13-5-4-6-13)20-16-11-9-14(10-12-16)18(22)19-15-7-2-1-3-8-15/h9-13,15H,1-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDETXBNESQMOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclobutanecarbonylamino)-N-cyclohexylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)



![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)